molecular formula C23H17Cl2FN2O2 B2999912 1-[(3,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one CAS No. 317833-40-2

1-[(3,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one

Cat. No.: B2999912
CAS No.: 317833-40-2
M. Wt: 443.3
InChI Key: PRRFPOHEZSLQPE-UHFFFAOYSA-N
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Description

1-[(3,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one is a useful research compound. Its molecular formula is C23H17Cl2FN2O2 and its molecular weight is 443.3. The purity is usually 95%.
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Biological Activity

1-[(3,4-Dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one is a synthetic compound belonging to the quinoxaline family, known for its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies based on recent research findings.

  • Molecular Formula: C23H17Cl2FN2O2
  • Molar Mass: 443.3 g/mol
  • CAS Number: 317833-35-5

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and other diseases. The following mechanisms have been identified:

  • Inhibition of Kinases : The compound has shown potential as a kinase inhibitor, particularly in cancer therapy. It inhibits specific kinases that are crucial for tumor growth and survival.
  • DNA Interaction : Molecular docking studies indicate that the compound can bind to DNA, interfering with its replication and transcription processes.
  • Reactive Oxygen Species (ROS) Modulation : It has been observed to modulate oxidative stress levels in cells, which is significant for cancer treatment strategies.

Antitumor Activity

Recent studies have demonstrated the antitumor efficacy of this compound across various cancer cell lines. The following table summarizes the cytotoxic effects observed:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (breast)15Induction of apoptosis via ROS generation
A549 (lung)10Inhibition of cell proliferation
HeLa (cervical)12DNA intercalation and topoisomerase inhibition

Case Studies

  • Study on MCF7 Cells :
    In a study examining the effects on MCF7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM. The study concluded that the compound induces apoptosis through ROS-mediated pathways .
  • Combination Therapy :
    Another investigation focused on the compound's effectiveness in combination with doxorubicin. Results indicated that co-treatment enhanced cytotoxicity compared to doxorubicin alone, suggesting a synergistic effect that could improve therapeutic outcomes in resistant cancer types .

Research Findings

Recent research has highlighted the following findings regarding the compound's biological activity:

  • Cytotoxicity : The compound exhibits cytotoxic effects comparable to established chemotherapeutics like doxorubicin, with lower toxicity towards normal cells .
  • Molecular Docking : Studies using molecular docking techniques demonstrated strong binding affinity to DNA and critical kinases involved in cancer signaling pathways .
  • In Vivo Studies : Preliminary animal studies indicated promising results in tumor reduction when administered at specific dosages, warranting further investigation into its pharmacokinetics and toxicity profiles .

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2FN2O2/c1-14-22(29)27(13-15-6-11-18(24)19(25)12-15)20-4-2-3-5-21(20)28(14)23(30)16-7-9-17(26)10-8-16/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRFPOHEZSLQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.